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Compound of Interest

Compound Name: (E/Z)-GSK5182

Cat. No.: B15612324 Get Quote

These application notes provide detailed protocols for utilizing (E/Z)-GSK5182, a potent and

selective inverse agonist of the Estrogen-Related Receptor γ (ERRγ). The following sections

summarize key quantitative data and provide step-by-step methodologies for relevant in vitro

assays.

Product Information
Name: (E/Z)-GSK5182

Synonyms: 4-[(1Z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-en-1-

yl]phenol

Mechanism of Action: A highly selective inverse agonist of ERRγ that inhibits its

transcriptional activity.[1][2][3][4] It does not significantly interact with other nuclear receptors

like ERRα or Estrogen Receptor α (ERα).[1][3][4] GSK5182 has been shown to induce

conformational changes in ERRγ, leading to a loss of coactivator binding and recruitment of

corepressors.[5][6]

Data Presentation: Quantitative Summary
The following tables summarize the key quantitative parameters for (E/Z)-GSK5182 derived

from various in vitro studies.
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Target Assay Type IC50 Reference

ERRγ Biochemical Assay 79 nM [1][2][4]

ERRα Binding Assay >10 µM [7]

ERRβ Binding Assay >10 µM [7]

ERα Binding Assay 10 µM [7]

Table 2: Cellular Activity and Experimental Conditions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.medchemexpress.com/gsk5182.html
https://www.medchemexpress.com/e-z-gsk5182.html
https://file.medchemexpress.com/batch_PDF/HY-111226/GSK5182-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273807/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Assay Type
Concentrati
on Range

Incubation
Time

Observed
Effect

Reference

PLC/PRF/5

(Human

Hepatoma)

Proliferation

Assay
10 - 20 µM 24 - 72 hours

Dose-

dependent

reduction in

cell

proliferation.

[1][4]

[1][4]

PLC/PRF/5

(Human

Hepatoma)

Western Blot 10 - 20 µM 24 hours

Increased

p21 and p27

expression;

decreased

phosphorylat

ed pRb.[1][4]

[1][4]

PLC/PRF/5

(Human

Hepatoma)

Cell Cycle

Analysis
10 - 20 µM Not Specified

G1 phase cell

cycle arrest.

[1]

[1]

PLC/PRF/5

(Human

Hepatoma)

Luciferase

Reporter

Assay

Up to 20 µM 48 hours

Dose-

dependent

inhibition of

ERRγ

transcriptiona

l activity.[8]

[8]

293T

Protein

Stability

Assay

1 - 10 µM 1 - 18 hours

Increased

ERRγ protein

levels by

inhibiting

ubiquitination.

[5][9]

[5][9]

Primary Rat

Hepatocytes

Gene

Expression

Analysis

10 µM 24 hours

Decreased

expression of

gluconeogeni

c genes.[3]

[3]
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Bone Marrow

Macrophages

(BMMs)

Osteoclast

Differentiation
10 µM Up to 4 days

Inhibited

osteoclast

differentiation

; suppressed

NF-κB, JNK,

and ERK

activation.[10]

[11]

[10][11]

AML12

(Mouse

Hepatocyte)

Western Blot 10 µM 24 hours

Increased

ERRγ protein

levels.[5][12]

[5][12]

Experimental Protocols
Protocol 1: ERRγ Inverse Agonist Activity - Luciferase
Reporter Gene Assay
This assay quantitatively measures the ability of GSK5182 to inhibit the constitutive

transcriptional activity of ERRγ.

Methodology:

Cell Seeding: Seed PLC/PRF/5 or HepG2 cells in a 96-well plate at a density of 1-2 x 10⁴

cells per well. Allow cells to adhere overnight.

Transfection:

Co-transfect the cells with an ERRγ expression vector and a luciferase reporter plasmid

containing ERR response elements (ERREs), such as sft4-Luc or a Pck1 promoter-

luciferase construct.[8][13]

Use a suitable transfection reagent following the manufacturer's protocol. A Renilla

luciferase vector can be co-transfected for normalization of transfection efficiency.

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium

containing various concentrations of (E/Z)-GSK5182 (e.g., 0.1 nM to 20 µM) or vehicle

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8167243/
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2021.54.5.243
https://pmc.ncbi.nlm.nih.gov/articles/PMC8167243/
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2021.54.5.243
https://www.mdpi.com/1422-0067/24/1/96
https://pmc.ncbi.nlm.nih.gov/articles/PMC9820335/
https://www.mdpi.com/1422-0067/24/1/96
https://pmc.ncbi.nlm.nih.gov/articles/PMC9820335/
https://www.researchgate.net/figure/An-ERRg-inverse-agonist-GSK5182-inhibits-HCC-cell-proliferation-a-Luciferase_fig4_297604425
https://www.researchgate.net/figure/GSK5182-specifically-inhibits-transcriptional-activity-of-ERR-A-inhibitory-effect_fig4_224878969
https://www.benchchem.com/product/b15612324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


control (DMSO).

Incubation: Incubate the plates for an additional 24-48 hours at 37°C and 5% CO₂.[8]

Lysis and Luminescence Measurement:

Wash the cells with PBS.

Lyse the cells using a passive lysis buffer.

Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay

system and a luminometer.[14]

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot

the normalized activity against the logarithm of GSK5182 concentration to determine the

IC50 value.

Protocol 2: Cell Proliferation Assay (MTS/MTT)
This protocol assesses the effect of GSK5182 on the proliferation of cancer cell lines.

Methodology:

Cell Seeding: Seed PLC/PRF/5 cells in a 96-well plate at a density of 3-5 x 10³ cells per well

in 100 µL of complete medium. Allow cells to attach overnight.

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of

(E/Z)-GSK5182 (e.g., 0, 10, 20 µM) or vehicle control.[4]

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).[4]

MTS/MTT Reagent Addition:

Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[11][15]

Incubate for 1-4 hours at 37°C until color development is sufficient.[15]

Absorbance Measurement:
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If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to

dissolve the formazan crystals.[15]

Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate

reader.

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for Cell Cycle and
Signaling Proteins
This protocol is used to detect changes in protein expression and phosphorylation status

following GSK5182 treatment.

Methodology:

Cell Culture and Treatment: Plate PLC/PRF/5 cells or BMMs in 6-well plates. Grow to 70-

80% confluency. Treat with the desired concentrations of (E/Z)-GSK5182 (e.g., 10-20 µM) for

the indicated time (e.g., 24 hours).[1][8]

Cell Lysis:

Wash cells twice with ice-cold PBS.

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to

pellet cell debris.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

or Bradford assay.

SDS-PAGE and Transfer:

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

Separate proteins on an 8-12% SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-p21, anti-p27, anti-p-pRb, anti-

ERRγ, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.[1][8][10]

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Use a loading control like β-actin or GAPDH for

normalization.[8]

Mandatory Visualizations
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Caption: Mechanism of action for GSK5182 as an ERRγ inverse agonist.
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Caption: General experimental workflow for in vitro cell-based assays with GSK5182.
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Caption: Logical flow from GSK5182 treatment to downstream cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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